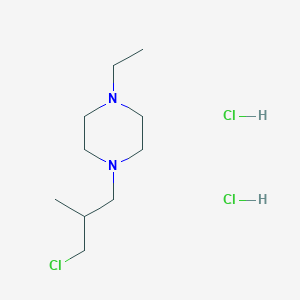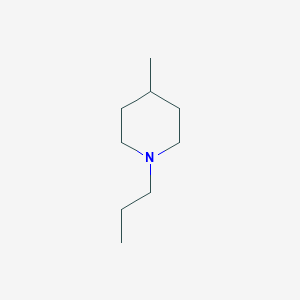![molecular formula C18H12ClN3O2S2 B2523899 3-Chlor-N-(5-(2-(Methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophen-2-carboxamid CAS No. 898443-94-2](/img/structure/B2523899.png)
3-Chlor-N-(5-(2-(Methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophen-2-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide is a compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro group, an oxadiazole ring, a benzo[b]thiophene moiety, and a carboxamide linkage, making it a complex molecule with diverse properties.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
Chemistry: : Used as an intermediate in the synthesis of complex molecules.
Biology: : Investigated for its potential as a bioactive molecule, including antimicrobial and anti-inflammatory properties.
Medicine: : Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: : Employed in the manufacture of advanced materials and specialty chemicals.
Wirkmechanismus
Target of Action
Thiophene and its substituted derivatives, which are part of the compound’s structure, have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
The compound’s interaction with its targets likely involves the formation of bonds and changes in the targets’ structure or function, leading to the observed therapeutic effects .
Biochemical Pathways
Given the wide range of therapeutic properties associated with thiophene derivatives , it can be inferred that the compound may interact with multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the therapeutic properties associated with thiophene derivatives , the compound likely exerts a range of effects at the molecular and cellular levels, contributing to its overall therapeutic activity.
Biochemische Analyse
Biochemical Properties
3-chloro-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. This compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. The inhibition of these kinases can disrupt signaling pathways that are crucial for cell proliferation and survival . Additionally, 3-chloro-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide interacts with proteins involved in oxidative stress responses, potentially enhancing its therapeutic effects .
Cellular Effects
The effects of 3-chloro-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide on various cell types include modulation of cell signaling pathways, gene expression, and cellular metabolism. This compound has been observed to induce apoptosis in cancer cells by activating caspases, which are enzymes that play essential roles in programmed cell death . Furthermore, it can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at specific phases . The impact on cellular metabolism includes the inhibition of glycolytic enzymes, thereby reducing the energy supply necessary for rapid cell growth .
Molecular Mechanism
At the molecular level, 3-chloro-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide exerts its effects through several mechanisms. It binds to the active sites of target enzymes, inhibiting their activity and preventing substrate binding . This compound also interacts with DNA, causing structural changes that can affect gene transcription . Additionally, it modulates the activity of transcription factors, which are proteins that regulate the expression of specific genes . These interactions collectively contribute to the compound’s ability to inhibit cell proliferation and induce apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-chloro-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide have been observed to change over time. The compound exhibits good stability under standard storage conditions, but its activity can degrade over extended periods or under harsh conditions . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and prolonged induction of apoptosis . The potential for resistance development should be considered in long-term applications .
Dosage Effects in Animal Models
The effects of 3-chloro-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety in therapeutic applications .
Metabolic Pathways
3-chloro-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its breakdown into various metabolites . These metabolites can either be excreted or further processed by conjugation reactions, such as glucuronidation . The compound’s interaction with metabolic enzymes can also influence metabolic flux and alter the levels of key metabolites .
Transport and Distribution
Within cells and tissues, 3-chloro-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide is transported and distributed through passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins that facilitate its uptake and accumulation in target tissues . The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and reach intracellular targets .
Subcellular Localization
The subcellular localization of 3-chloro-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide is critical for its activity and function. This compound is predominantly localized in the cytoplasm and nucleus, where it interacts with its molecular targets . Post-translational modifications, such as phosphorylation, can influence its localization and activity by directing it to specific cellular compartments . These modifications play a role in regulating the compound’s therapeutic effects and its interactions with other biomolecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide typically involves multi-step reactions, starting from readily available precursors. One common route involves the formation of the oxadiazole ring through the cyclization of appropriate hydrazides with acyl chlorides, followed by the introduction of the benzo[b]thiophene moiety and final chlorination. Each step requires precise control of conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Industrial Production Methods
For large-scale industrial production, the compound is synthesized using optimized protocols that focus on cost-efficiency and scalability. Continuous flow reactions, automated synthesis platforms, and green chemistry principles are often employed to minimize waste and improve overall efficiency. The use of catalysts and microwave-assisted reactions can also enhance the reaction rates and yields.
Analyse Chemischer Reaktionen
Types of Reactions
3-chloro-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: : Typically using agents such as hydrogen peroxide or other peroxides.
Reduction: : Often employing hydrogenation techniques or metal hydrides.
Substitution: : Such as nucleophilic substitution where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents:
Oxidation: : H₂O₂ in acidic medium
Reduction: : Sodium borohydride or catalytic hydrogenation
Substitution: : Sodium alkoxides or amines as nucleophiles under mild conditions
Major Products Formed
Oxidation Products: : Sulfoxides or sulfones
Reduction Products: : Reduced oxadiazole derivatives
Substitution Products: : Diverse derivatives depending on the nucleophile
Vergleich Mit ähnlichen Verbindungen
Compared to other compounds with similar structures, 3-chloro-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide is unique due to its specific functional groups and overall molecular architecture. Some similar compounds include:
2-aryl-1,3,4-oxadiazoles: : Known for various bioactivities.
Benzo[b]thiophene derivatives: : Common in pharmaceuticals for their diverse effects.
Carboxamide-containing molecules: : Widely studied for therapeutic applications.
What do you think? This compound seems pretty fascinating, doesn't it?
Eigenschaften
IUPAC Name |
3-chloro-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O2S2/c1-25-12-8-4-3-7-11(12)17-21-22-18(24-17)20-16(23)15-14(19)10-6-2-5-9-13(10)26-15/h2-9H,1H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWGFMUOLMTJCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Hydroxy-N-[5-methyl-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-yl]-5-(prop-2-enoylamino)benzamide](/img/structure/B2523816.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide](/img/structure/B2523818.png)

![2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-phenylacetamide](/img/structure/B2523821.png)

![6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3,4-dimethylbenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2523823.png)

![N-[3-(4-methyl-6-oxo-1H-pyrimidin-2-yl)phenyl]-4-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B2523829.png)



![N-(1-cyanocyclopentyl)-2-[(5-acetamido-2-methoxyphenyl)amino]acetamide](/img/structure/B2523834.png)

